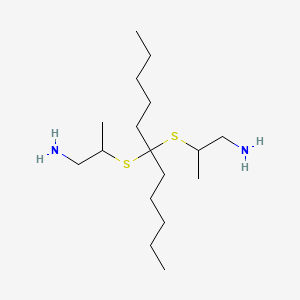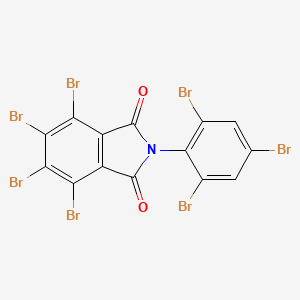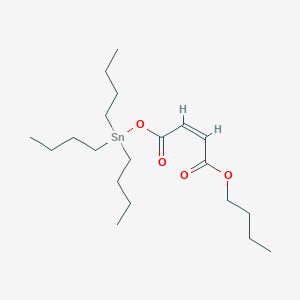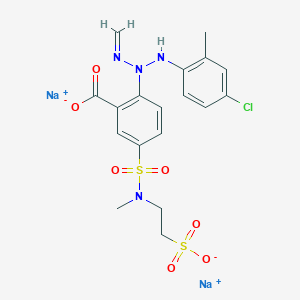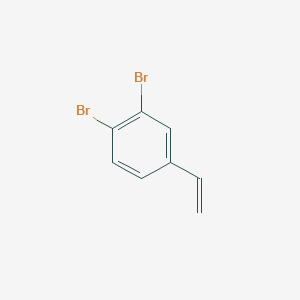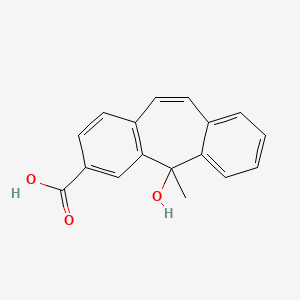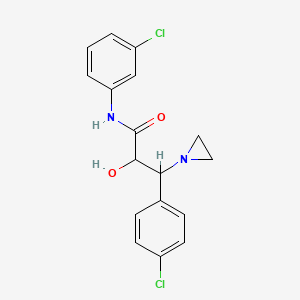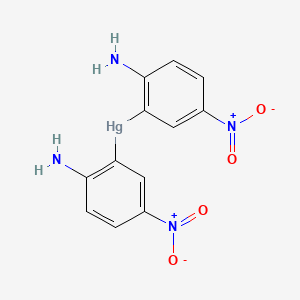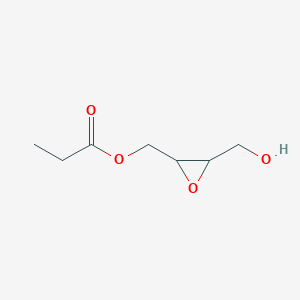
2,3-Oxiranedimethanol, monopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,3-Oxiranedimetanol, monopropanoato es un compuesto orgánico con la fórmula molecular C6H10O4. Es un derivado de oxirano, que presenta un grupo propanoato unido al anillo de oxirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3-Oxiranedimetanol, monopropanoato típicamente implica la reacción de oxirano-2,3-dimetanol con ácido propanoico bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un catalizador, como el ácido sulfúrico, para facilitar el proceso de esterificación. La mezcla de reacción se calienta a un rango de temperatura de 60-80 °C y se mantiene durante varias horas para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de 2,3-Oxiranedimetanol, monopropanoato se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, asegurando un alto rendimiento y pureza del producto final. El uso de técnicas de purificación avanzadas, como la destilación y la cristalización, mejora aún más la calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,3-Oxiranedimetanol, monopropanoato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo éster con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) y las aminas (NH2-) se emplean en reacciones de sustitución.
Principales productos formados
Oxidación: Produce ácidos carboxílicos.
Reducción: Produce alcoholes.
Sustitución: Da como resultado la formación de diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
El 2,3-Oxiranedimetanol, monopropanoato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga su potencial como una sonda bioquímica para estudiar mecanismos enzimáticos y vías metabólicas.
Medicina: Se explora su potencial propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de polímeros y resinas debido a sus grupos funcionales reactivos.
Mecanismo De Acción
El mecanismo por el cual el 2,3-Oxiranedimetanol, monopropanoato ejerce sus efectos implica interacciones con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, el compuesto puede interactuar con enzimas, alterando su actividad y afectando las vías metabólicas. La presencia del anillo de oxirano y el grupo éster permite diversas modificaciones químicas, lo que permite que el compuesto participe en diversas reacciones bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Oxirano-2,3-dimetanol: Un precursor del 2,3-Oxiranedimetanol, monopropanoato, que presenta propiedades químicas similares pero carece del grupo propanoato.
Glicidol: Otro derivado de oxirano con un grupo hidroxilo, que se utiliza en aplicaciones similares pero con diferente reactividad.
Óxido de propileno: Un compuesto de oxirano más simple, utilizado principalmente en la producción de polímeros.
Singularidad
El 2,3-Oxiranedimetanol, monopropanoato destaca por la presencia tanto del anillo de oxirano como del grupo éster propanoato. Esta combinación imparte reactividad y versatilidad únicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones sintéticas e industriales.
Propiedades
Número CAS |
61892-62-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)oxiran-2-yl]methyl propanoate |
InChI |
InChI=1S/C7H12O4/c1-2-7(9)10-4-6-5(3-8)11-6/h5-6,8H,2-4H2,1H3 |
Clave InChI |
UPAKJXPWWPNPMO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



